Beta-beta-Maltose, also known as 4-O-α-D-Glucopyranosyl-D-glucose, is a reducing disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is a naturally occurring sugar found in germinating grains and is a product of starch hydrolysis by enzymes like β-amylase. [, , ]
Maltose is naturally found in malted foods and beverages, particularly beer and certain syrups. It can be produced by the enzymatic breakdown of starches through the action of amylase enzymes, which are prevalent in malted grains. This process occurs during the malting of barley, where starches are converted into fermentable sugars, including maltose .
Maltose is classified as a reducing sugar due to its free aldehyde or ketone group that can participate in redox reactions. It belongs to the carbohydrate family and specifically falls under the category of disaccharides, which are sugars formed from two monosaccharide units.
Maltose can be synthesized through two primary methods:
In laboratory settings, maltose can be synthesized using various techniques such as high-performance liquid chromatography (HPLC) for purification and quantification. Enzymatic assays are also employed to measure maltose concentrations accurately in complex matrices like food products .
Maltose consists of two glucose units linked by an α(1→4) glycosidic bond. The molecular structure can be represented as follows:
This structure allows for specific interactions with enzymes and receptors due to its configuration.
The molecular weight of maltose is approximately 342.30 g/mol. The specific rotation ([α]) at 20°C is +120°, indicating its optical activity as it rotates plane-polarized light .
Maltose participates in several chemical reactions:
The hydrolysis reaction can be catalyzed by enzymes such as maltase or by acid hydrolysis under controlled conditions. This reaction typically occurs at elevated temperatures or with prolonged exposure to acid .
The mechanism by which maltose functions in biological systems involves its metabolism by enzymes that convert it into glucose for energy production. In yeast fermentation, maltase breaks down maltose into glucose, which is then utilized by yeast cells to produce energy via glycolysis.
The enzyme maltase has a specific activity range that allows it to efficiently convert maltose into glucose at optimal pH levels (around pH 6) and temperatures (approximately 30-37°C) .
Relevant data indicate that maltose has a lower sweetness compared to other sugars like sucrose, making it less desirable as a sweetener but valuable for its functional properties in fermentation and food production .
Maltose has several applications across various fields:
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